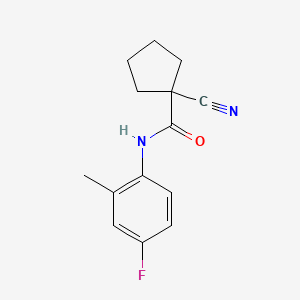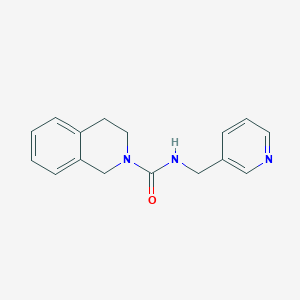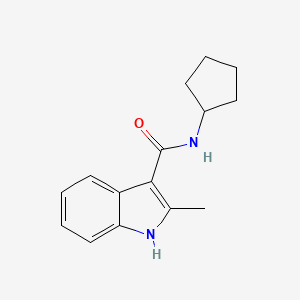![molecular formula C16H16BrN3OS B7463038 2-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]butan-1-ol](/img/structure/B7463038.png)
2-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]butan-1-ol, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme responsible for the conversion of glutamine to glutamate. BPTES has gained significant attention in the scientific community due to its potential in cancer treatment.
Wirkmechanismus
2-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]butan-1-ol inhibits glutaminase by binding to the active site of the enzyme, preventing the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP and NADPH, which are essential for cancer cell survival.
Biochemical and Physiological Effects:
2-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]butan-1-ol has been shown to induce apoptosis in cancer cells by decreasing the production of ATP and NADPH. It also inhibits the growth and proliferation of cancer cells by reducing the levels of glutamate, which is essential for cancer cell survival. 2-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]butan-1-ol has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
2-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]butan-1-ol has several advantages for lab experiments, including its specificity for glutaminase and its ability to induce apoptosis in cancer cells. However, 2-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]butan-1-ol has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 2-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]butan-1-ol. One potential direction is the development of more potent and selective glutaminase inhibitors. Another direction is the investigation of the combination of 2-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]butan-1-ol with other cancer therapies to enhance their effectiveness. Additionally, the use of 2-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]butan-1-ol in combination with biomarkers to identify patients who are likely to respond to glutaminase inhibition could be explored.
Synthesemethoden
2-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]butan-1-ol can be synthesized through a multistep process involving the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 4-bromoaniline, followed by the reaction of the resulting intermediate with 2-bromo-1-(4-hydroxybutyl)imidazole.
Wissenschaftliche Forschungsanwendungen
2-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]butan-1-ol has been extensively studied in cancer research due to its ability to inhibit glutaminase, which is overexpressed in many cancer cells. Glutaminase inhibition leads to a decrease in the production of ATP and NADPH, resulting in cancer cell death. 2-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]butan-1-ol has shown promising results in preclinical studies for the treatment of various cancers, including breast, lung, and prostate cancer.
Eigenschaften
IUPAC Name |
2-[[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3OS/c1-2-12(7-21)20-15-14-13(8-22-16(14)19-9-18-15)10-3-5-11(17)6-4-10/h3-6,8-9,12,21H,2,7H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJANVKVJHOEJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=C2C(=CSC2=NC=N1)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]butan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-4-[[2-[[(4-methylphenyl)-thiophen-2-ylmethyl]amino]acetyl]amino]benzamide](/img/structure/B7462974.png)

![N-(4-fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7462983.png)
![1-cyano-N-[(4-methoxyphenyl)methyl]cyclopentane-1-carboxamide](/img/structure/B7462999.png)
![N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride](/img/structure/B7463004.png)
![N-(5-methyl-1,2-oxazol-3-yl)-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B7463019.png)

![6-(4-Methylsulfanylphenoxy)tetrazolo[1,5-b]pyridazine](/img/structure/B7463026.png)
![[4-[(Dimethylamino)methyl]phenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7463028.png)
![[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methanone](/img/structure/B7463033.png)

![4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7463046.png)
![N-propan-2-yl-1-[4-[(thieno[2,3-d]pyrimidin-4-ylamino)methyl]phenyl]methanesulfonamide](/img/structure/B7463050.png)
![1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B7463066.png)